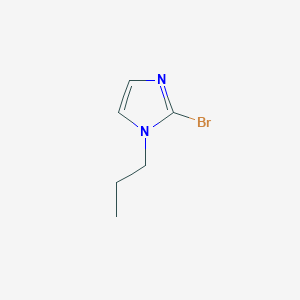

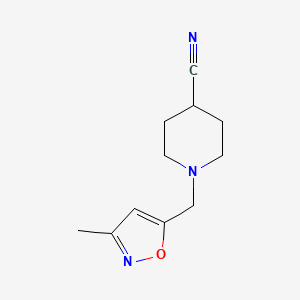

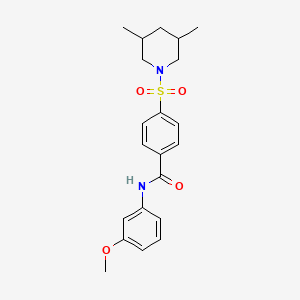

![molecular formula C13H18Cl2N2O2 B2525958 叔丁基 N-[2-氨基-1-(2,3-二氯苯基)乙基]氨基甲酸酯 CAS No. 1245622-39-2](/img/structure/B2525958.png)

叔丁基 N-[2-氨基-1-(2,3-二氯苯基)乙基]氨基甲酸酯

描述

The compound tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is a chemical entity that can be considered a derivative of carbamate. Carbamates are a class of organic compounds which are esters of carbamic acid and have a wide range of applications, including use as herbicides, insecticides, and in pharmaceuticals. The tert-butyl group attached to the nitrogen atom of the carbamate moiety is a common protecting group in organic synthesis, often used due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is not directly described in the provided papers. However, tert-butyl N-hydroxycarbamate has been prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid, which suggests that similar methods could potentially be adapted for the synthesis of the compound . Additionally, the use of tert-butanesulfinamide with aldehydes and ketones to prepare N-tert-butanesulfinyl imines indicates the versatility of tert-butyl groups in the synthesis of nitrogen-containing compounds . The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles to yield functionalized carbamates also demonstrates the reactivity of tert-butyl carbamates in synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is not directly analyzed in the provided papers. However, the molecular structure of a related compound, tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, has been characterized by X-ray crystallography, revealing a cis urethane linkage and dimer formation through hydrogen bonding . This information could be extrapolated to suggest that tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate may also form specific conformations and intermolecular interactions based on its functional groups.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamates is highlighted in several papers. Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, indicating that tert-butyl carbamates can participate in reactions to form nitrogen-oxygen bonds . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate through acylation, nucleophilic substitution, and reduction steps further demonstrates the chemical transformations that tert-butyl carbamates can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate are not directly reported in the provided papers. However, the analysis of related compounds can provide some insights. For example, the determination of carbamate herbicide residues by gas chromatography after derivatization suggests that tert-butyl carbamates can be analyzed using chromatographic techniques, which could be relevant for the physical and chemical characterization of the compound . The thermal, X-ray, and DFT analyses of tert-butyl-containing compounds provide a basis for understanding the stability and electronic structure of such molecules .

科学研究应用

合成技术和中间体应用

- 叔丁基氨基甲酸酯作为多种具有生物活性的化合物合成的关键中间体。例如,叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧苯基氨基甲酸酯被强调为合成奥美替尼 (AZD9291) 的重要中间体,研究表明了一种快速合成方法,可在三步反应中实现 81% 的收率,包括酰化、亲核取代和还原 (Zhao 等,2017)。

- 另一项研究详细介绍了通过涉及氨基保护和后续反应的过程制备氨基甲酸酯衍生物,说明了该化合物在合成复杂化学结构中的作用 (Wu,2011)。

催化和化学反应

- 利用叔丁基氨基甲酸酯的催化和化学反应的研究揭示了它们的用途广泛。例如,已确定卤化铟 (III) 是胺的 N-叔丁氧羰基化的高效催化剂,在无溶剂条件下将各种胺转化为 N-叔丁基氨基甲酸酯,收率极高。这种化学选择性转化证明了该化合物在合成受保护胺中没有副反应的用途 (Chankeshwara & Chakraborti,2006)。

分子结构和 X 射线分析

- 氨基甲酸酯衍生物的分子结构研究,例如(9-乙基-9H-咔唑-3-基)-氨基甲酸叔丁酯,利用 FT-NMR 和 FT-IR 光谱以及单晶 X 射线衍射等技术来阐明它们的晶体结构。这些分析有助于我们了解化合物的构象和分子间相互作用,这对于设计具有所需性质的分子至关重要 (Kant 等,2015)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKKHANGUKIABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

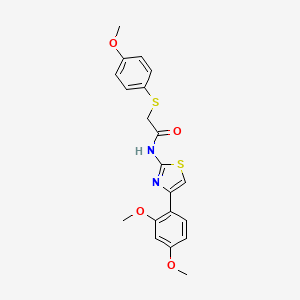

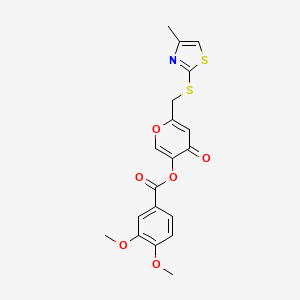

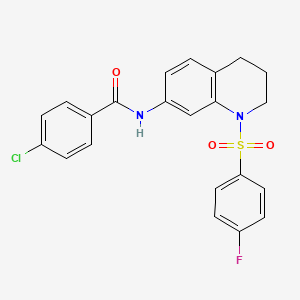

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)

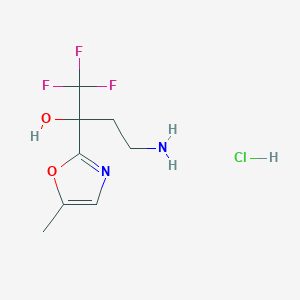

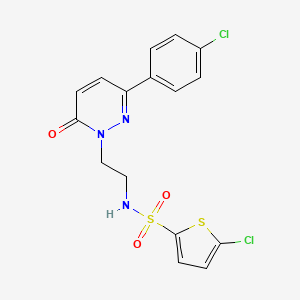

![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)

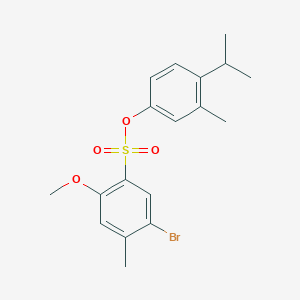

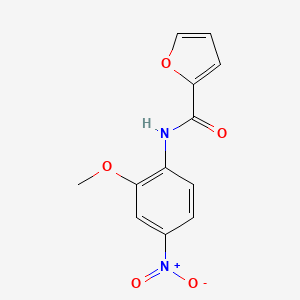

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)